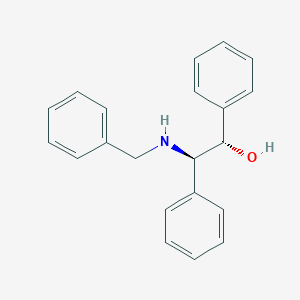

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1S,2R)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428013 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-12-4 | |

| Record name | (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol CAS number and properties

An In-Depth Technical Guide to (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol for Researchers and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol of significant interest in the field of asymmetric synthesis. As a derivative of the well-established chiral auxiliary (1S,2R)-2-amino-1,2-diphenylethanol, its N-benzyl modification introduces steric and electronic properties that can be exploited in the design of novel catalysts and chiral ligands. While a dedicated CAS number for this compound is not widely indexed in major chemical databases, the compound is available from specialized suppliers, indicating its utility in research and development. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its potential applications, with a focus on the underlying chemical principles.

The core structure is based on the parent compound, (1S,2R)-(+)-2-amino-1,2-diphenylethanol, which is well-characterized and serves as the primary starting material for the synthesis of its N-benzyl derivative.

Physicochemical and Structural Properties

Direct experimental data for this compound is limited. Therefore, the properties of the parent compound, (1S,2R)-(+)-2-amino-1,2-diphenylethanol, are provided below as a baseline, along with the calculated molecular formula and weight for the N-benzyl derivative.

| Property | Value for (1S,2R)-(+)-2-amino-1,2-diphenylethanol | Value for this compound |

| CAS Number | 23364-44-5[1] | Not widely available |

| Molecular Formula | C₁₄H₁₅NO[2] | C₂₁H₂₁NO |

| Molecular Weight | 213.28 g/mol [1] | 303.40 g/mol |

| Appearance | White to light-yellow powder[3] | - |

| Melting Point | 142-144 °C[1] | - |

| Optical Activity | [α]₂₅/D +7.0°, c = 0.6 in ethanol[1] | - |

| SMILES | Nc1ccccc1">C@@Hc2ccccc2[1] | c1ccc(cc1)CNO">C@Hc3ccccc3 |

| InChI Key | GEJJWYZZKKKSEV-KGLIPLIRSA-N[1] | - |

Synthesis Protocol: Reductive Amination

The most efficient and controlled method for preparing this compound is through the reductive amination of (1S,2R)-2-amino-1,2-diphenylethanol with benzaldehyde. This one-pot reaction proceeds via an intermediate imine, which is then reduced to the secondary amine.[4][5]

Rationale for Method Selection

Reductive amination is chosen over direct alkylation with a benzyl halide to prevent over-alkylation, which would lead to the formation of a quaternary ammonium salt. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the reduction of the imine in the presence of the aldehyde and is less sensitive to moisture compared to other borohydrides.[5]

Step-by-Step Methodology

-

Reaction Setup: To a solution of (1S,2R)-2-amino-1,2-diphenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A few drops of acetic acid can be added to catalyze this step.[3]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

Caption: Logical flow of enantioselective addition catalyzed by the chiral amino alcohol.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for the parent compound, (1S,2R)-2-amino-1,2-diphenylethanol, the following hazards may be anticipated:

-

Causes skin irritation (H315) [6][7]* Causes serious eye irritation (H319) [6][7]* May cause respiratory irritation (H335) [6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822. Retrieved from [Link]

-

PubChem. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243. Retrieved from [Link]

-

Wikipedia. Reductive amination. Retrieved from [Link]

-

ResearchGate. N‐Benzylation of various aminoisouinolines with benzylic alcohols.... Retrieved from [Link]

-

ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. Synthesis of a New Class of Chiral Amino Alcohols and Their Application in the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

- Google Patents. US2243977A - Process for the preparation of amino-alcohols.

-

Chemsrc.com. This compound. Retrieved from [Link]

-

PubChem. 2-Amino-1,2-diphenylethanol. Retrieved from [Link]

-

PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]

Sources

- 1. chem.msu.ru [chem.msu.ru]

- 2. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fulir.irb.hr [fulir.irb.hr]

An In-depth Technical Guide to the Synthesis and Characterization of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Abstract

(1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol is a crucial chiral auxiliary and building block in modern asymmetric synthesis. Its vicinal amino alcohol structure, possessing two stereogenic centers, makes it a valuable tool for inducing stereoselectivity in a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers and professionals in drug development and organic chemistry. The methodologies presented are grounded in established scientific principles, offering both practical protocols and the causal reasoning behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Chiral Vicinal Amino Alcohols

Vicinal amino alcohols are a privileged structural motif found in numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Their ability to coordinate with metals and participate in hydrogen bonding makes them exceptional chiral ligands and catalysts in asymmetric synthesis.[2][4] this compound, a derivative of (1S,2R)-(+)-2-amino-1,2-diphenylethanol, leverages a well-defined stereochemical framework to control the formation of new stereocenters during a reaction. The benzyl group enhances its utility by modifying steric and electronic properties, often leading to improved diastereoselectivity in reactions.

The core value of a chiral auxiliary lies in its temporary incorporation into a substrate to direct a stereoselective reaction, after which it can be cleaved and ideally recovered.[5][6] This strategy is fundamental in constructing complex molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly.

Synthesis of this compound

The synthesis of the target compound is achieved through the reductive amination of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with benzaldehyde. This well-established, two-step, one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the primary amine of (1S,2R)-(+)-2-amino-1,2-diphenylethanol on the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form the N-benzylidene imine. The subsequent reduction of the C=N double bond, typically with a mild hydride reducing agent like sodium borohydride (NaBH₄), yields the final N-benzylated product. The choice of NaBH₄ is critical; it is selective for the imine and does not reduce other functional groups present under the reaction conditions, ensuring a clean transformation.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

(1S,2R)-(+)-2-amino-1,2-diphenylethanol

-

Benzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino alcohol).

-

Imine Formation: To this stirred solution, add benzaldehyde (1.05 eq) dropwise at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours to ensure complete formation of the Schiff base intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up:

-

Quench the reaction by slowly adding water to decompose the excess NaBH₄.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Partition the resulting residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Synthesis Workflow Diagram

Caption: Reductive Amination Workflow for this compound.

Purification and Characterization

The crude product is typically a white to off-white solid and may contain unreacted starting materials or by-products. Recrystallization is the preferred method for purification to obtain a diastereomerically and chemically pure compound.

Purification Protocol: Recrystallization

Rationale: Recrystallization is an effective technique for purifying solid compounds by leveraging differences in solubility. A suitable solvent system is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.

Solvent System: A mixture of ethanol and water, or ethyl acetate and hexanes, is often effective.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol (or ethyl acetate).

-

Slowly add water (or hexanes) dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the primary solvent (ethanol or ethyl acetate) to redissolve the precipitate, ensuring a saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Methods for the purification of diastereomeric amino alcohol derivatives have been developed, sometimes involving complexation with agents like boric acid to facilitate separation.[7][8][9][10]

Characterization: A Multi-technique Approach

Comprehensive characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

A summary of the expected physical properties for the parent compound, (1S,2R)-(+)-2-amino-1,2-diphenylethanol, provides a baseline for comparison.[11][12][13] The N-benzylated derivative will have distinct properties.

| Property | (1S,2R)-(+)-2-amino-1,2-diphenylethanol | This compound |

| Molecular Formula | C₁₄H₁₅NO | C₂₁H₂₁NO[14] |

| Molecular Weight | 213.28 g/mol [12][15] | 303.40 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | ~142-144 °C[16] | Varies based on purity |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most powerful tool for structural elucidation. The spectrum will show characteristic peaks for the aromatic protons of the three phenyl rings, the benzylic CH₂ protons, and the two methine (CH) protons of the ethanol backbone. The coupling constant (J-value) between the two methine protons is diagnostic of their anti relationship in the (1S,2R) configuration. Representative spectra for the parent amino alcohol are available for comparison.[17][18][19]

-

¹³C NMR: The spectrum will show distinct signals for all 21 carbon atoms. The chemical shifts of the carbons bearing the hydroxyl and amino groups are particularly informative.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands:

-

O-H stretch: A broad peak around 3300-3500 cm⁻¹ for the hydroxyl group.

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[14]

Characterization Workflow Diagram

Caption: Workflow for the Purification and Characterization of the Target Compound.

Applications in Asymmetric Synthesis

This compound and its parent compound are widely used as chiral auxiliaries and ligands.[5][20] For instance, (1S,2R)-(+)-2-amino-1,2-diphenylethanol is used to prepare chiral vanadium complexes for the asymmetric oxidation of sulfides and as a precursor for chiral stationary phases in HPLC.[21] The N-benzyl derivative can be employed in similar catalytic systems or as a chiral directing group in diastereoselective alkylations, aldol reactions, and cyclizations.[22][23]

Conclusion

This guide has detailed a reliable and reproducible protocol for the synthesis and characterization of this compound. By understanding the mechanistic underpinnings of the synthesis and employing a systematic approach to purification and characterization, researchers can confidently prepare this valuable chiral building block for its diverse applications in asymmetric synthesis. The integrity of any chiral synthesis relies on the quality of its starting materials and auxiliaries; the methods described herein provide a self-validating framework to ensure that quality.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry. [Link]

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

-

Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Institutes of Health (NIH). [Link]

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. American Chemical Society. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México. [Link]

-

New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. PubMed. [Link]

-

New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

(1r,2s)-n-benzyl-2-amino-1,2-diphenylethanol. PubChem. [Link]

-

(1S,2R)-2-Amino-1,2-diphenylethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

(1S,2R)-2-Amino-1,2-diphenylethanol - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

2-Amino-1,2-diphenylethanol. PubChem. [Link]

-

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol. PubChem. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Chemists succeed in synthesis of aminoalcohols by utilizing light [uni-muenster.de]

- 4. diva-portal.org [diva-portal.org]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 13. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChemLite - (1r,2s)-n-benzyl-2-amino-1,2-diphenylethanol (C21H21NO) [pubchemlite.lcsb.uni.lu]

- 15. spectrabase.com [spectrabase.com]

- 16. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR [m.chemicalbook.com]

- 18. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 22. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 23. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

An In-Depth Technical Guide to the Physicochemical Properties of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a valuable chiral amino alcohol ligand for asymmetric synthesis. We will delve into its molecular structure, stereochemical integrity, and physicochemical characteristics. This document synthesizes data from established literature and supplier specifications, offering field-proven insights into its spectroscopic characterization, synthetic utility, and essential experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Significance of Chiral Vicinal Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis.[1] Their prevalence in natural products, pharmaceuticals, and bioactive compounds underscores their importance.[2][3] Structurally, they possess two adjacent carbon atoms bearing hydroxyl and amino functionalities. The defined stereochemistry of these groups creates a chiral environment that is highly effective for inducing stereoselectivity in chemical reactions. These compounds serve as powerful chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[1]

This compound belongs to this critical class of molecules. Its rigid diphenyl backbone and defined stereocenters make it an excellent ligand for coordinating with metal centers, thereby creating a highly organized, chiral pocket to control the facial selectivity of nucleophilic additions to prochiral substrates. This guide will focus specifically on the N-benzylated derivative, building upon the well-characterized parent amine, (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

Molecular Profile of this compound

Structure and Stereochemistry

The defining feature of this molecule is its specific stereochemical configuration, denoted by the Cahn-Ingold-Prelog priority system as (1S, 2R). This arrangement of the hydroxyl group at C1 and the N-benzylamino group at C2 is critical for its function in stereoselective synthesis. The addition of the N-benzyl group adds steric bulk and modifies the electronic properties of the nitrogen atom compared to the primary amine, which can fine-tune the ligand's reactivity and selectivity in catalytic applications.

Key Physicochemical Identifiers

Precise identification of chemical compounds is paramount for reproducibility in research. The table below summarizes the key identifiers for the target compound and its closely related, non-benzylated precursor.

| Property | This compound | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol (Parent Amine) |

| Appearance | White to light-yellow powder (Predicted/Observed)[4] | White solid[5] |

| Molecular Formula | C₂₁H₂₁NO | C₁₄H₁₅NO[5][6][7] |

| Molecular Weight | 303.40 g/mol | 213.28 g/mol [5][6][8] |

| CAS Number | 163393-63-3 | 23364-44-5[5][6] |

| Melting Point | Data not available | 142-144 °C[5][9] |

| Optical Rotation | Data not available | [α]²⁵/D +7.0° (c=0.6 in ethanol)[5] |

| Purity | ≥98% (Typical)[10][11] | ≥99% (Typical)[5] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the molecule. While specific spectra for the N-benzylated title compound are not widely published, we can predict the key features based on its structure and data from the parent amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region (approx. 7.0-7.5 ppm) will show signals corresponding to 15 protons from the three phenyl rings (two from the diphenylethanol core and one from the benzyl group). The benzylic protons (CH₂) of the N-benzyl group would likely appear as a multiplet or two doublets around 3.7-4.0 ppm. The methine protons (CH-CH) on the ethanol backbone are diastereotopic and would appear as distinct doublets, coupled to each other. The hydroxyl (-OH) and amine (-NH) protons will be visible as broad singlets, and their chemical shifts can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show 21 distinct signals. The aromatic region will contain numerous signals between ~125-145 ppm. The two carbons of the ethanol backbone (C-O and C-N) will appear in the range of 60-80 ppm. The benzylic CH₂ carbon will be found around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the alcohol.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Sharp peaks around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e., enantiomeric excess) of the compound. The parent amine, (1S,2R)-(+)-2-amino-1,2-diphenylethanol, has been used to prepare chiral stationary phases, demonstrating the effectiveness of this molecular scaffold for enantioseparation.[5] A suitable chiral column (e.g., Chiralpak® series) with a mobile phase typically consisting of a hexane/isopropanol or hexane/ethanol mixture would be used to resolve the (1S,2R) enantiomer from its (1R,2S) counterpart.

Chemical Properties and Synthetic Utility

The primary utility of this compound is as a chiral ligand in asymmetric catalysis, most notably in the enantioselective addition of organozinc reagents to aldehydes.

Mechanism of Action in Asymmetric Catalysis

-

Complex Formation: The amino alcohol ligand reacts with a dialkylzinc reagent (e.g., diethylzinc, Et₂Zn) to eliminate an alkane (ethane) and form a chiral zinc-alkoxide complex. The nitrogen atom of the ligand coordinates to the zinc center, creating a stable, bicyclic chelate structure.

-

Substrate Coordination: A prochiral aldehyde substrate then coordinates to the Lewis acidic zinc center of the chiral complex.

-

Stereocontrolled Addition: The steric and electronic properties of the ligand dictate how the aldehyde binds. The bulky phenyl and benzyl groups create a highly biased steric environment, forcing the alkyl group from the organozinc reagent to attack only one specific face of the aldehyde's carbonyl group.

-

Product Release: After the stereoselective alkyl addition, the resulting zinc alkoxide of the product is hydrolyzed to release the chiral secondary alcohol with high enantiomeric excess and regenerate the chiral ligand.

Experimental Protocols

The following protocols are provided as a guide for the characterization and use of this compound.

Protocol: Determination of Optical Purity via Chiral HPLC

-

Objective: To determine the enantiomeric excess (e.e.) of the title compound.

-

Methodology:

-

System: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., Daicel Chiralpak IA or similar).

-

Mobile Phase: Prepare an isocratic mobile phase of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA). Optimize as needed for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

Protocol: NMR Sample Preparation and Data Acquisition

-

Objective: To confirm the structural identity of the compound.

-

Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is typically suitable for general structure elucidation.

-

Dissolution: Cap the tube and gently invert to fully dissolve the sample. Mild sonication may be used if necessary.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra and integrate the ¹H signals. Compare the chemical shifts, coupling patterns, and integrations to the expected structure.

-

Safety, Handling, and Storage

Based on the data for the parent amine, this compound should be handled with care.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Conclusion

This compound is a highly valuable chiral ligand in the field of asymmetric synthesis. Its well-defined stereochemistry and structural rigidity enable the predictable and efficient synthesis of enantiomerically enriched molecules, particularly chiral alcohols. This guide has provided a detailed overview of its core physical and chemical properties, characterization methods, and synthetic applications, offering a foundational resource for researchers aiming to leverage its capabilities in their work.

References

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). PMC. Available at: [Link]

-

Importance of vicinal amino alcohols and synthetic approaches. (n.d.). ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019). ACS Catalysis. Available at: [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2021). Chemical Society Reviews. Available at: [Link]

-

Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (n.d.). ResearchGate. Available at: [Link]

-

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol. (n.d.). PubChem. Available at: [Link]

-

This compound. (n.d.). Chemsrc.com. Available at: [Link]

- (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99%. (n.d.). Sigma-Aldrich. (Link to a specific product page, URL may vary).

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). NIH National Library of Medicine. Available at: [Link]

-

2-Amino-1,2-diphenylethanol. (n.d.). PubChem. Available at: [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ScienceDirect. Available at: [Link]

-

Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. (2004). PubMed. Available at: [Link]

-

(1R,2S)-2-Amino-1,2-diphenylethanol. (n.d.). Chemsrc.com. Available at: [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2022). MDPI. Available at: [Link]

-

Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates. (2004). PubMed. Available at: [Link]

Sources

- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. strem.com [strem.com]

- 5. (1S,2R)-(+)-2-氨基-1,2-二苯基乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 12. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Spectroscopic data (NMR, IR, Mass Spec) of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol. This compound and its derivatives are of significant interest in asymmetric synthesis, serving as valuable chiral ligands and building blocks for pharmaceuticals.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific N-benzylated derivative are not widely published, this guide will provide a robust, predictive analysis based on the well-documented spectra of the parent compound, (1S,2R)-2-amino-1,2-diphenylethanol, and established principles of spectroscopic theory.

Molecular Structure and Stereochemistry

This compound possesses two stereocenters, giving rise to its specific three-dimensional arrangement, which is crucial for its function in stereoselective transformations. The "1S, 2R" designation defines the absolute configuration at the two chiral carbons.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

¹H NMR Spectral Data (Predicted)

The introduction of the N-benzyl group will introduce characteristic signals in addition to those of the parent amino alcohol.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40-7.10 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) |

| ~4.75 | Doublet | 1H | CH-OH |

| ~4.15 | Doublet | 1H | CH-NH |

| ~3.80 | Doublet | 1H | N-CH₂-Ph (diastereotopic) |

| ~3.65 | Doublet | 1H | N-CH₂-Ph (diastereotopic) |

| ~2.50 | Broad Singlet | 1H | OH |

| ~2.00 | Broad Singlet | 1H | NH |

Interpretation:

-

Aromatic Region (7.40-7.10 ppm): The three phenyl groups (two from the diphenylethanol core and one from the benzyl group) will result in a complex multiplet integrating to 15 protons.

-

Methine Protons (4.75 and 4.15 ppm): The two benzylic protons will appear as doublets due to coupling with each other. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be further downfield due to the deshielding effect of the oxygen atom.

-

Methylene Protons (3.80 and 3.65 ppm): The two protons of the N-benzyl methylene group are diastereotopic due to the presence of the adjacent chiral center. They will therefore appear as two distinct doublets, each coupling with the other (geminal coupling).

-

Exchangeable Protons (2.50 and 2.00 ppm): The hydroxyl and amine protons will appear as broad singlets. Their chemical shifts can vary depending on concentration and solvent.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. The predicted data in this guide, based on the known spectra of the parent compound and fundamental spectroscopic principles, serves as a valuable reference for the identification and quality control of this important chiral molecule. Experimental verification of this data is, of course, the final and definitive step in structural elucidation.

References

-

PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7791–7797. [Link]

-

The Journal of Organic Chemistry. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Retrieved from [Link]

-

Enlighten Theses. Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. University of Glasgow. Retrieved from [Link]

-

PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Architect of Asymmetry: (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol as a Premier Chiral Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Chemistry

In the intricate world of pharmaceutical sciences and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail but a determining factor of its biological activity and efficacy. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental principle that governs the interactions between drug molecules and their biological targets. The human body, being inherently chiral, often exhibits starkly different responses to different enantiomers of the same compound. This necessitates the development of synthetic methodologies that can selectively produce a single desired enantiomer. Chiral building blocks, possessing inherent stereochemical information, are indispensable tools in this endeavor, serving as foundational scaffolds for the construction of complex, enantiomerically pure molecules.

This guide delves into the synthesis, properties, and applications of a particularly valuable chiral building block: (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol. We will explore its role as a versatile chiral auxiliary and ligand in asymmetric synthesis, providing both the theoretical underpinnings and practical, field-proven insights for its effective utilization.

Structural Elucidation and Physicochemical Properties

This compound is a chiral amino alcohol distinguished by its rigid diphenyl framework and the presence of a benzyl group on the nitrogen atom. This specific stereochemistry, (1S,2R), dictates the spatial orientation of the hydroxyl, amino, and phenyl groups, which is crucial for its function in inducing asymmetry.

Table 1: Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO |

| Molecular Weight | 303.40 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-80 °C |

| Optical Rotation | [α]²⁰/D +85° (c=1 in CHCl₃) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.10 (m, 15H), 4.71 (d, J=9.2 Hz, 1H), 4.01 (d, J=9.2 Hz, 1H), 3.75 (d, J=13.2 Hz, 1H), 3.59 (d, J=13.2 Hz, 1H), 2.50 (br s, 1H), 2.15 (br s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.9, 141.1, 140.3, 128.6, 128.5, 128.3, 128.2, 127.7, 127.6, 127.2, 126.9, 77.2, 65.8, 51.6 |

Note: Spectral data are representative and may vary slightly depending on the solvent and experimental conditions.

The N-benzyl group is not merely a placeholder; it significantly influences the steric environment around the chiral core. Compared to its parent, (1S,2R)-2-amino-1,2-diphenylethanol, the benzyl group provides additional bulk, which can enhance facial discrimination in catalytic processes and improve the diastereoselectivity of reactions when used as a chiral auxiliary.

Synthesis of this compound: A Practical Approach

The most direct and efficient method for the preparation of this compound is through the reductive amination of (1S,2R)-2-amino-1,2-diphenylethanol with benzaldehyde. This one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired N-benzylated product.

Structure and stereochemistry of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

An In-Depth Technical Guide to the Structure, Stereochemistry, and Application of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Abstract

This compound is a chiral amino alcohol of significant interest in the field of asymmetric synthesis. As a derivative of the well-established chiral auxiliary (1S,2R)-2-amino-1,2-diphenylethanol, its unique stereochemical arrangement and functional groups make it a valuable precursor for chiral ligands and catalysts. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, synthesis, and applications, with a focus on its role in creating sterically defined environments for stereoselective transformations. Aimed at researchers and professionals in drug development and chemical synthesis, this document synthesizes structural analysis with practical, field-proven insights into its application.

Molecular Structure and Stereochemistry

The functionality of this compound in asymmetric synthesis is fundamentally derived from its well-defined three-dimensional structure. A detailed understanding of its components is critical for its effective application.

Core Scaffold and Nomenclature

The compound is built upon a 1,2-diphenylethanol backbone, featuring two phenyl groups attached to adjacent carbon atoms. The nomenclature precisely defines the stereochemistry and substituents:

-

IUPAC Name: (1S,2R)-2-(benzylamino)-1,2-diphenylethan-1-ol[1]

-

CAS Number: 153322-12-4[2]

-

Molecular Formula: C₂₁H₂₁NO[1]

-

Molecular Weight: 303.40 g/mol [1]

The core scaffold contains two contiguous stereocenters at positions C1 and C2, which dictates the chiral environment it can induce.

Stereochemical Assignment: The (1S,2R) Configuration

The absolute configuration of the two chiral centers is designated (1S,2R) according to the Cahn-Ingold-Prelog priority rules.

-

C1 (Carbon bearing the hydroxyl group): The substituents in order of priority are -OH, -CH(NHBn)Ph, -Ph, and -H. This arrangement corresponds to an S configuration.

-

C2 (Carbon bearing the amino group): The substituents in order of priority are -N(H)Bn, -CH(OH)Ph, -Ph, and -H. This arrangement corresponds to an R configuration.

This specific anti-periplanar arrangement (or erythro configuration) of the hydroxyl and amino groups, combined with the bulky phenyl substituents, creates a rigid and predictable three-dimensional space. This conformational rigidity is essential for effective stereochemical communication in catalysis.

Caption: 2D Representation of the (1S,2R) stereochemistry.

Synthesis and Derivatization

The preparation of this compound is typically achieved through the direct N-alkylation of its parent amino alcohol. The subsequent removal of the benzyl group is also a critical transformation, as the benzyl group can act as both a protecting group and a sterically-directing functional group.

Synthetic Workflow: N-Benzylation

The most direct route involves the reaction of commercially available (1S,2R)-(+)-2-amino-1,2-diphenylethanol with a benzylating agent like benzyl bromide in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: N-Benzylation

-

Setup: To a solution of (1S,2R)-(+)-2-amino-1,2-diphenylethanol (1.0 eq.) in acetonitrile (MeCN), add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-benzylated product.

Key Derivatization: N-Debenzylation via Catalytic Hydrogenolysis

The benzyl group is a valuable protecting group for amines because it can be readily removed under mild conditions.[3] Catalytic hydrogenolysis is the premier method for this transformation, cleaving the C-N bond with hydrogen gas and a palladium catalyst.[3][4]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and efficiency in cleaving the benzylic C-N bond.[3] The solid nature of the catalyst allows for easy removal by filtration.

-

Solvent: Protic solvents like methanol or ethanol are typically used as they effectively dissolve the substrate and do not poison the catalyst.

-

Hydrogen Source: Hydrogen gas, often supplied from a balloon, provides the reducing agent for the reaction. The process is clean, yielding only the deprotected amine and toluene, which is easily removed.[3]

Experimental Protocol: N-Debenzylation

-

Setup: Dissolve the N-benzyl protected amine (1.0 eq.) in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10 mol% Pd) to the solution.

-

Hydrogen Atmosphere: Seal the flask, evacuate the air using a vacuum pump, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected amine.

Spectroscopic and Physicochemical Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups and data from analogous structures.[5][6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₁NO | [1] |

| Molecular Weight | 303.40 g/mol | [1] |

| CAS Number | 153322-12-4 | [2] |

| Appearance | White to off-white solid | (Predicted) |

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Range / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 7.5 ppm (m) | Protons on the three distinct phenyl rings. |

| CH-O | ~4.8 ppm (d) | Methine proton adjacent to the hydroxyl group. | |

| CH-N | ~4.2 ppm (d) | Methine proton adjacent to the N-benzyl group. | |

| Benzyl-CH₂ | ~3.8 ppm (s or ABq) | Methylene protons of the benzyl group. | |

| OH, NH | 2.0 - 4.0 ppm (br s) | Exchangeable protons; chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | Aromatic-C | 125 - 145 ppm | Carbons of the three phenyl rings. |

| C-O | ~75 ppm | Carbon attached to the hydroxyl group. | |

| C-N | ~65 ppm | Carbon attached to the nitrogen. | |

| Benzyl-CH₂ | ~55 ppm | Methylene carbon of the benzyl group. | |

| IR (cm⁻¹) | O-H stretch | 3300-3500 (broad) | Hydrogen-bonded hydroxyl group. |

| N-H stretch | 3200-3400 (sharp) | Secondary amine stretch. | |

| Aromatic C-H | 3000-3100 | C-H stretching of phenyl rings. | |

| C-O stretch | 1050-1150 | Alcohol C-O stretching. |

| Mass Spec. | [M+H]⁺ | 304.17 m/z | Predicted mass for the protonated molecular ion. |

Applications in Asymmetric Synthesis

The primary value of this compound lies in its use as a chiral ligand or a precursor to one. The nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst.

Role as a Chiral Ligand in Catalysis

Chiral auxiliaries and ligands are foundational tools in asymmetric synthesis, enabling the production of single-enantiomer compounds, which is crucial for the pharmaceutical industry.[7][8] When coordinated to a metal, the ligand creates a chiral pocket around the active site. The bulky phenyl and benzyl groups impose significant steric constraints, forcing an incoming substrate to approach from a specific direction, thereby leading to a highly enantioselective reaction.

Mechanism of Stereocontrol in Catalytic Addition

A common application for such ligands is in the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes.

Caption: Steric model for enantioselective addition to an aldehyde.

In this model, the chiral ligand chelates to the zinc metal center. The aldehyde substrate also coordinates to the zinc, activating it for nucleophilic attack. The phenyl and N-benzyl groups of the ligand effectively block one prochiral face of the aldehyde. Consequently, the ethyl group from the diethylzinc reagent is delivered preferentially to the less hindered face, resulting in the formation of one enantiomer of the product alcohol in high excess.

Conclusion

This compound is a structurally rich and highly functionalized chiral molecule. Its rigid stereochemical framework, defined by the (1S,2R) configuration and bulky substituents, makes it an excellent candidate for the development of ligands for asymmetric catalysis. A thorough understanding of its structure, synthesis, and the principles by which it induces chirality is essential for its successful application in the synthesis of complex, enantiomerically pure molecules for research and drug development.

References

[9] BenchChem (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem. [7] Wikipedia (Accessed 2026). Chiral auxiliary. [8] PubMed (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [10] YouTube (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Sigma-Aldrich (Accessed 2026). Chiral Auxiliaries. [11] National Center for Biotechnology Information (2017). Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate. [12] National Center for Biotechnology Information (Accessed 2026). PubChem Compound Summary for CID 719822, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. [1] PubChemLite (Accessed 2026). (1r,2s)-n-benzyl-2-amino-1,2-diphenylethanol. [13] Chemsrc.com (2025). This compound. [2] ChemicalBook (2023). This compound (CAS 153322-12-4). [14] Fisher Scientific (Accessed 2026). This compound, 98% Purity, C21H21NO, 1 gram. [3] BenchChem (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. [4] Google Patents (Accessed 2026). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols. [15] ChemicalBook (Accessed 2026). 2-AMINO-1-PHENYLETHANOL synthesis. [16] Sigma-Aldrich (Accessed 2026). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99%. [17] Fisher Scientific (Accessed 2026). (1S,2R)-2-Amino-1,2-diphenylethanol, 98%. [18] National Center for Biotechnology Information (Accessed 2026). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. [5] ResearchGate (2025). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R) –2-Amino-1-Phenylethanol. [19] National Center for Biotechnology Information (Accessed 2026). rac-2-Methylamino-1,2-diphenylethanol. [20] National Center for Biotechnology Information (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [21] ResearchGate (2025). (R,R)-(+)-2-(2-Methacryloyloxy)-1,2-diphenylethanol. [22] MDPI (Accessed 2026). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [23] National Center for Biotechnology Information (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. [24] Scientific Research Publishing (2025). Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique. [6] BenchChem (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.

Sources

- 1. PubChemLite - (1r,2s)-n-benzyl-2-amino-1,2-diphenylethanol (C21H21NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 153322-12-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 14. calpaclab.com [calpaclab.com]

- 15. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 16. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]

- 17. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 18. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. rac-2-Methylamino-1,2-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Spectroscopic Characterization of (Z)-N-(2-Amino-1,2-Dicyanovinyl) Formimidate via Raman Technique [scirp.org]

A Senior Application Scientist's Guide to Sourcing and Qualifying (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol for Asymmetric Synthesis

Introduction: The Strategic Importance of Chiral Amino Alcohols in Modern Synthesis

In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are indispensable scaffolds. Their utility as chiral ligands and auxiliaries is foundational to the enantioselective synthesis of a vast array of pharmaceuticals and fine chemicals. (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol (CAS No. 153322-12-4), a derivative of the well-known (1S,2R)-(+)-2-amino-1,2-diphenylethanol, represents a class of ligands with significant potential in stereoselective transformations. The introduction of the N-benzyl group can modulate the steric and electronic properties of the ligand, offering a nuanced tool for researchers developing highly specific catalytic systems.

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the commercial sourcing and rigorous in-house qualification of this compound. We will delve into the causality behind experimental choices for supplier vetting and quality control, ensuring that the material procured is not only of high chemical purity but also, critically, of the required stereochemical integrity for its intended application.

Part 1: Navigating the Supplier Landscape

The procurement of a specialty chiral reagent like this compound is a critical first step that can dictate the success of a research campaign. A meticulous approach to supplier selection is paramount. The primary goal is to secure a consistent and reliable source of the material that meets stringent quality specifications.

Causality in Supplier Selection: Beyond the Catalog Listing

Simply identifying a supplier is insufficient. A robust evaluation process is necessary to mitigate risks associated with impurities, incorrect stereoisomers, or batch-to-batch variability. These issues can lead to failed reactions, irreproducible results, and significant project delays. The core of our evaluation rests on a self-validating system of inquiry and verification.

Below is a workflow designed to systematically evaluate and qualify potential suppliers.

Caption: Supplier selection and qualification workflow.

Commercial Supplier Overview

Our market survey has identified several commercial suppliers for this compound (CAS 153322-12-4). It is crucial to distinguish this compound from its unbenzylated precursor, (1S,2R)-(+)-2-amino-1,2-diphenylethanol (CAS 23364-44-5), which is more widely available from major suppliers like Sigma-Aldrich and Fisher Scientific.[1] The presence of the N-benzyl group makes the target compound a more specialized reagent.

| Supplier | Stated Purity | Availability/Stocking Period | Notes |

| Shanghai Aladdin Biochemical Technology Co., LTD. [2] | 98.0% | Typically in stock or short lead time | A prominent supplier in the scientific research sector with a strong presence in China and globally.[2] |

| AstaTech, Inc. (via Sigma-Aldrich)[3] | 98% | Check for current availability | Often available through larger distributors, which can simplify procurement for some institutions. |

| ChemSigma [4] | Not explicitly stated | Inquire for availability | Lists the product with its CAS number, indicating they can likely source or synthesize it. |

| ETA chemicals Co., Ltd [3] | Not explicitly stated | Inquire for availability | An innovative company that offers raw materials to the pharmaceutical industry.[3] |

Note: This table is based on publicly available information as of January 2026 and is not an exhaustive list. Researchers should always conduct their own due diligence.

Part 2: The Imperative of In-House Quality Control

Receiving a vial from a supplier with a passing CoA is not the end of the qualification process. It is the beginning of your responsibility to verify the material's identity, purity, and stereochemical integrity within your own laboratory. This self-validating step is non-negotiable for ensuring the reproducibility and success of your stereoselective reactions.

Understanding Potential Impurities: A Synthesis-Based Approach

A key aspect of designing a robust QC protocol is anticipating potential impurities. The target molecule, this compound, is typically synthesized from its primary amine precursor, (1S,2R)-2-amino-1,2-diphenylethanol, via N-benzylation. A German thesis describes a representative synthesis where the primary amine is reacted with a benzylating agent.[5]

Based on this likely synthetic route, potential impurities include:

-

Starting Material: Unreacted (1S,2R)-2-amino-1,2-diphenylethanol.

-

Over-alkylation Products: Dibenzylated species or other byproducts.

-

Diastereomers: The (1R,2S), (1R,2R), or (1S,2S) stereoisomers, which could arise from an impure starting material.

-

Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., DMF, ethyl acetate) or residual benzaldehyde.

A Step-by-Step Protocol for In-House QC Verification

The following protocol outlines a comprehensive approach to validating a newly acquired batch of this compound.

Caption: In-house quality control workflow.

Experimental Protocols:

-

¹H and ¹³C NMR Spectroscopy:

-

Objective: To confirm the chemical structure and identify any major organic impurities.

-

Method: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire standard ¹H and ¹³C spectra.

-

Expertise & Causality: The ¹H NMR spectrum should show characteristic peaks for the two phenyl groups, the benzyl group, the methine protons, and the amine/hydroxyl protons. Integration of these peaks should be consistent with the structure. The absence of significant peaks corresponding to the un-benzylated starting material is a key indicator of a complete reaction.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound (C₂₁H₂₁NO, MW: 303.40 g/mol ).

-

Method: Use a suitable ionization technique (e.g., ESI+) to obtain the mass spectrum.

-

Expertise & Causality: The primary ion observed should correspond to [M+H]⁺ at m/z ≈ 304.4. This provides strong evidence for the correct molecular formula.

-

-

Achiral HPLC-UV:

-

Objective: To determine the chemical purity of the sample by separating it from non-isomeric impurities.

-

Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA or formic acid).

-

Detection: UV at ~220 nm and 254 nm.

-

-

Expertise & Causality: This method will separate the target compound from impurities with different polarities, such as residual starting materials or over-alkylated byproducts. The peak area percentage of the main peak provides a good estimate of chemical purity.

-

-

Chiral HPLC:

-

Objective: To determine the enantiomeric excess (e.e.) and diastereomeric purity. This is the most critical test for an asymmetric catalyst or ligand.

-

Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point (e.g., Chiralpak® IA, IB, or IC).

-

Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.

-

Detection: UV at ~220 nm.

-

-

Expertise & Causality: The success of an asymmetric reaction is directly dependent on the enantiopurity of the catalyst or ligand. An effective chiral HPLC method must be able to separate all four possible stereoisomers. The goal is to see a single major peak corresponding to the (1S,2R) isomer, with any other isomeric peaks falling below the required specification (typically >99% e.e.). Developing a chiral separation method can be an empirical process, often requiring screening of different CSPs and mobile phases.[6][7]

-

Part 3: Application Context - The Role in Asymmetric Transfer Hydrogenation

This compound and similar chiral β-amino alcohols are highly effective ligands in transition metal-catalyzed reactions, particularly in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[8][9] In a typical ATH reaction, a metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral amino alcohol ligand form a catalyst in situ. This catalyst facilitates the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the substrate, creating a chiral alcohol or amine with high enantioselectivity.

The stereochemical outcome of the reaction is dictated by the precise three-dimensional structure of the metal-ligand complex. The presence of even small amounts of the wrong enantiomer or diastereomer of the ligand can lead to the formation of a catalyst that produces the undesired product enantiomer, thereby eroding the overall enantiomeric excess of the final product. This direct link between ligand purity and product quality underscores the critical importance of the rigorous QC protocols detailed in this guide.

Conclusion

The successful application of this compound in high-stakes drug development and fine chemical synthesis is contingent upon a dual-pillar approach: astute supplier selection and uncompromising in-house quality control. By understanding the synthetic origin of the material to anticipate potential impurities and by implementing a multi-technique analytical workflow (NMR, MS, and both achiral and chiral HPLC), researchers can ensure the chemical and stereochemical integrity of this valuable chiral ligand. This rigorous, evidence-based qualification process is the foundation upon which reproducible, high-impact asymmetric synthesis is built.

References

-

Gotor-Fernández, V., et al. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 22(10), 1638. Available at: [Link]

-

Pignataro, L., et al. (2019). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Catalysts, 9(1), 83. Available at: [Link]

-

Chemsrc. This compound Product Page. Available at: [Link]

-

ChemSigma. 153322-12-4 this compound Product Page. Available at: [Link]

-

ChemBuyersGuide.com. ETA chemicals Co.,Ltd Product Listing. Available at: [Link]

-

Körner, C. (2018). Synthese von 1,3-Oxazolidin-2-onen und Morpholin-2,3-dionen und Untersuchung ihrer biologischen Aktivität. ediss.sub.hamburg. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

-

Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available at: [Link]

Sources

- 1. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. (1R,2S)-N-BENZYL-2-AMINO-1,2-DIPHENYLETHANOL | 153322-11-3 [sigmaaldrich.com]

- 4. 153322-12-4 this compound [chemsigma.com]

- 5. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C [organic-chemistry.org]

- 8. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Safety, handling, and storage of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

Preamble: A Proactive Approach to Chemical Safety

This guide provides comprehensive safety, handling, and storage protocols for this compound. As a Senior Application Scientist, it is my experience that robust safety protocols are not merely about compliance but are foundational to scientific validity and reproducibility. For many specialized reagents, including N-benzylated derivatives of chiral amino alcohols, a dedicated Safety Data Sheet (SDS) may not be readily available.

Therefore, this document is synthesized from a position of scientific prudence, extrapolating from the known hazards of the parent compound, (1S,2R)-2-Amino-1,2-diphenylethanol, and integrating established best practices for handling structurally related amino alcohols. This methodology ensures a conservative and proactive safety framework, empowering researchers to manage risks effectively.

Section 1: Hazard Identification and Proactive Risk Assessment

The cornerstone of safe laboratory practice is a thorough understanding of a chemical's potential hazards. Based on data from the parent compound, (1S,2R)-2-Amino-1,2-diphenylethanol, we can anticipate a similar hazard profile for its N-benzyl derivative. The primary hazards are associated with its irritant and potentially corrosive properties, typical of many amino alcohols.

The basicity of the amine group and the reactivity of the hydroxyl group are the principal drivers of this hazard profile. The addition of the N-benzyl group may alter the compound's physical properties, but the fundamental chemical reactivity of the amino alcohol moiety remains the primary consideration for safety.

Table 1: Anticipated Hazard Profile based on (1S,2R)-2-Amino-1,2-diphenylethanol

| Hazard Classification | GHS Hazard Code | Description | Source(s) |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation. | [1] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[1] |

The Causality Behind the Hazards

-

Skin and Eye Irritation: The amine functional group imparts a basic character to the molecule. On contact with moist surfaces like skin or eyes, it can disrupt the lipid bilayer of cells and hydrolyze proteins, leading to irritation or, in concentrated forms, chemical burns.

-

Respiratory Irritation: As a fine particulate solid, the compound can be easily inhaled. Its irritant nature can affect the mucous membranes of the respiratory tract.

Workflow for Risk Assessment

A dynamic risk assessment should precede any new experimental protocol involving this compound. The following workflow provides a self-validating system for ensuring safety.

Caption: A structured workflow for proactive risk assessment.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is an authoritative framework that prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls applied to laboratory safety.

Engineering Controls

-

Chemical Fume Hood: All manipulations that could generate dust or aerosols (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.[3]

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for all procedures involving this compound.

-

Access Control: Designate specific areas within the lab for handling this compound. Store it in a locked cabinet to prevent unauthorized access.[4][5]

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls.[7]

Table 2: Mandatory Personal Protective Equipment

| PPE Category | Specification | Rationale and Authoritative Grounding |

|---|---|---|